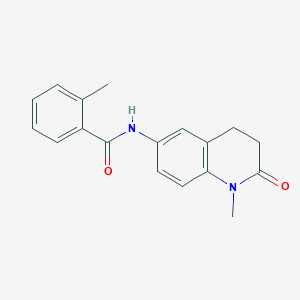

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-3-4-6-15(12)18(22)19-14-8-9-16-13(11-14)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLNLAXUOMINDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction. This involves the reaction of the quinoline derivative with a benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogs

*Baxdrostat includes an isoquinoline moiety instead of tetrahydroquinoline.

Impact of Substituents on Properties

- Electronic Effects : Fluorine substituents (e.g., 2,4-difluorobenzamide in ) introduce electron-withdrawing effects, which could modulate reactivity or binding interactions.

- Steric Considerations : Bulkier substituents like benzyl () or isopentyl () may hinder molecular packing or enzyme binding, altering biological activity.

Biological Activity

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.4 g/mol

- IUPAC Name : N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide

The biological activity of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases and phosphatases.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of kinase activity | |

| Receptor Interaction | Modulation of serotonin receptors | |

| Antioxidant Effects | Reduction in oxidative stress markers |

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide on various cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity.

Case Study 2: Neurological Effects

Research conducted on animal models highlighted the neuroprotective effects of this compound. It was found to improve cognitive functions in models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be optimized?

- Methodology : A two-step approach is typical: (i) Synthesis of the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine intermediate via cyclization of substituted anilines with β-ketoesters under acidic conditions. (ii) Coupling with 2-methylbenzoyl chloride using a Schotten-Baumann reaction in dichloromethane with a base (e.g., triethylamine). Optimization: Reflux conditions (e.g., 100°C for 2 hours) improve coupling efficiency, as seen in analogous benzamide syntheses . Purification via column chromatography (hexane/EtOAc gradient) or recrystallization (methanol) enhances purity .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2-position of benzamide and 1-position of tetrahydroquinoline).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₉H₂₀N₂O₂ requires m/z 308.1525).

- X-ray Crystallography : For unambiguous confirmation, use SHELXL/SHELXD (robust for small-molecule refinement) with crystals grown via slow evaporation from ethanol .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for biological assays?

- Purity Standards :

- HPLC : Use a C18 column (acetonitrile/water gradient) targeting ≥95% purity.

- Melting Point : Compare observed mp (e.g., 139–140°C) to literature values to detect impurities .

- Acceptability : ≥95% purity for in vitro assays; ≥98% for in vivo studies to minimize off-target effects .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved, particularly for the tetrahydroquinoline ring conformation?

- Approach :

- Refine using SHELXL with high-resolution data (≤1.0 Å) to resolve disorder in the tetrahydroquinoline ring.

- Apply restraints for bond lengths/angles based on similar structures (e.g., Fluralaner derivatives ).

- Validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .

Q. What strategies are effective for elucidating the biological target of this compound, given its structural similarity to kinase inhibitors?

- Methodology :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive assays.

- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (PDB) to predict binding modes.

- SAR Studies : Modify the benzamide (e.g., halogenation) or tetrahydroquinoline (e.g., substituents at 6-position) to correlate activity changes .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Solutions :

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s methyl position .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .

Q. What mechanistic insights can be gained from studying metabolic stability in liver microsomes?

- Protocol :

- Incubate with human/rat liver microsomes (1 mg/mL) and NADPH at 37°C.

- Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

- Identify metabolites (e.g., hydroxylation at tetrahydroquinoline’s 3-position) using Q-TOF MS .

Data Interpretation and Reproducibility

Q. How should conflicting bioactivity data between academic labs be reconciled?

- Troubleshooting :

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

- Compound Handling : Ensure consistent storage (−20°C, desiccated) to prevent hydrolysis of the amide bond.

- Positive Controls : Include known inhibitors (e.g., Imatinib for kinase assays) to validate experimental setups .

Q. What are the best practices for reproducibility in scaled-up synthesis?

- Guidelines :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress.

- Quality by Design (QbD) : Optimize parameters (temperature, stoichiometry) via DOE (Design of Experiments).

- Batch Records : Document impurities (e.g., unreacted amine intermediate) and purge capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.